5-Acetyl-2-chloro-4-methylbenzonitrile
Description
5-Acetyl-2-chloro-4-methylbenzonitrile (molecular formula: C₁₀H₈ClNO; molecular weight: 193.63 g/mol) is a substituted benzonitrile derivative featuring an acetyl (-COCH₃) group at position 5, a chlorine atom at position 2, and a methyl (-CH₃) group at position 3. The acetyl group introduces electron-withdrawing effects, modulating the aromatic ring’s electronic density and influencing reactivity in electrophilic substitution reactions. This compound is typically synthesized via sequential functionalization steps, including Friedel-Crafts acetylation, chlorination, and cyanation, followed by purification via crystallization or chromatography. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for synthesizing heterocyclic scaffolds .
Properties
IUPAC Name |
5-acetyl-2-chloro-4-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-10(11)8(5-12)4-9(6)7(2)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUKCBLUPJDZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-chloro-4-methylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetyl group.
Chlorination: Introduction of the chlorine atom.
Cyanation: Introduction of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the acetyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: 5-Acetyl-2-chloro-4-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a building block for bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor for polymers and resins.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-chloro-4-methylbenzonitrile depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the nitrile group can form hydrogen bonds with proteins, affecting their structure and function. The acetyl group can undergo enzymatic reactions, leading to the formation of active metabolites.
Molecular Targets and Pathways:
Proteins: The compound can bind to proteins, altering their activity.
Enzymes: Enzymatic reactions involving the acetyl group can produce active metabolites.
Cellular Pathways: The compound may influence cellular pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The acetyl group in the target compound reduces ring electron density compared to amino or hydroxyl substituents, directing electrophilic attacks to specific positions.
- Steric Considerations : Bulky groups (e.g., isoindol-dioxo in ) hinder reactivity, whereas smaller groups (e.g., CH₃) have minimal steric impact .
Physicochemical Properties
Key Observations :
- The acetyl group in the target compound increases lipophilicity (LogP ~2.5) compared to hydroxyl (LogP ~1.8) or amino (LogP ~1.2) derivatives, enhancing membrane permeability in biological systems.
- The hydroxyl group in 5-chloro-2-hydroxybenzonitrile improves aqueous solubility, making it suitable for aqueous-phase reactions .
Reactivity and Stability
- Hydrolysis: The acetyl group in the target compound is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives. In contrast, amino groups (e.g., in ) are stable under similar conditions but may oxidize .
- Electrophilic Substitution: Chlorine at position 2 directs incoming electrophiles to positions 4 and 6, while the acetyl group further deactivates the ring. Comparatively, amino groups () activate the ring for electrophilic attack .
- Thermal Stability : The target compound decomposes above 200°C, whereas ’s isoindol-dioxo derivative exhibits higher thermal stability due to its fused ring system .
Q & A
Q. What synthetic routes are recommended for 5-Acetyl-2-chloro-4-methylbenzonitrile, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis of structurally similar compounds (e.g., 2-Amino-4-chloro-5-methylbenzonitrile) typically involves substitution reactions under controlled conditions. For example, chlorinated precursors may react with ammonia or acetylating agents at elevated temperatures (80–120°C) using catalysts like copper(I) iodide . Optimization parameters include:
- Temperature : Higher temperatures accelerate substitution but may increase side reactions.
- Catalyst loading : 5–10 mol% to balance cost and efficiency.
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound, and what are their detection limits?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v). Detection limit: 0.5 µg/mL, suitable for environmental samples .
- UV-Vis Spectroscopy : Optimal at 254 nm for nitrile groups; detection limit: 1.0 µg/mL in pharmaceutical matrices .
- NMR : ¹H/¹³C NMR with deuterated DMSO for resolving acetyl and chloro substituents .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, analogs suggest:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and optimize synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates. For example:
- Reaction Path Search : Identify energetically favorable pathways for acetyl and chloro substitutions .
- Solvent Effects : COSMO-RS simulations to select solvents improving yield (e.g., DMF vs. THF) .
- Machine Learning : Train models on analogous reactions to predict optimal catalysts (e.g., Pd/Cu systems) .
Q. How can contradictory spectral data (e.g., NMR/IR) from structural analogs be resolved during characterization?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from acetyl and methyl groups .
- Variable Temperature NMR : Identify dynamic processes affecting peak splitting .
- Comparative IR Analysis : Benchmark against known derivatives (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile) .
Q. What methodologies assess the ecological impact of this compound in environmental samples?
- Methodological Answer :
Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloro group acts as a directing group, while the acetyl moiety enhances electrophilicity. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
